N-(3-chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 3-chloro-4-fluorophenyl substituent on the acetamide nitrogen and a mercapto-oxo-thiazolidine moiety. The presence of both chloro and fluoro groups on the phenyl ring may enhance electrophilic reactivity and influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for crystallization and biological activity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S2/c12-6-3-5(1-2-7(6)13)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCURPURCLNKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C₁₁H₈ClFN₂O₂S₂
- Molecular Weight : 318.77 g/mol
- CAS Number : 1142200-17-6
Structure
The compound features a thiazole ring fused with a mercapto group and an acetamide moiety, which contributes to its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant inhibitory effects against various bacterial strains. For instance, a study reported an IC50 value of 15.6 μM against Escherichia coli and 18.1 μM against Staphylococcus aureus .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in preliminary assays aimed at assessing cytotoxicity against cancer cell lines. A structure–activity relationship (SAR) analysis indicated that the thiazole moiety is crucial for enhancing apoptosis in cancer cells . Specifically, compounds similar to this one have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various tumor cell lines .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Docking studies indicate that it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's . Compounds with similar thiazole structures have been shown to inhibit these enzymes effectively, with IC50 values indicating moderate to high potency.
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of thiazole derivatives, including this compound. The researchers employed the broth microdilution method to determine minimum inhibitory concentrations (MICs) against a panel of bacteria. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15.6 |
| Staphylococcus aureus | 18.1 |
| Pseudomonas aeruginosa | 20.0 |
Study on Anticancer Activity
In another investigation focusing on anticancer activity, the compound was tested against various cancer cell lines using the MTT assay to evaluate cell viability post-treatment. The findings are presented in Table 2.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (Breast Cancer) | 1.98 |
| HeLa (Cervical Cancer) | 1.61 |
| A549 (Lung Cancer) | 2.10 |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. N-(3-Chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has been studied for its effectiveness against various bacterial strains. The presence of the mercapto group enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. This compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary data indicate that it may induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Biochemical Research Applications
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes linked to inflammatory processes. Its ability to modulate enzyme activity could lead to novel anti-inflammatory therapies.
Proteomics Research
The compound is also relevant in proteomics, where it serves as a tool for studying protein interactions and modifications. Its unique structure allows it to bind selectively to certain proteins, facilitating the exploration of protein functions and pathways.
Material Science Applications
Development of New Materials
The incorporation of thiazole derivatives into polymer matrices has been explored for creating materials with enhanced properties. This compound can be used as a building block for synthesizing advanced materials with specific thermal and mechanical properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and the thiazolidinone core. Key examples include:
- N-(4-Nitrophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (ZINC C20064260) : Features a nitro group at the para position of the phenyl ring, which increases electron-withdrawing effects compared to the chloro-fluoro substituent. This compound is identified as a ligand for chemokine-G protein interactions .
- N-(4-Bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide : Substituted with bromine, offering heavier halogen interactions that may affect solubility and crystallinity .
- N-(2-Methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide : Contains a methoxy group, introducing steric hindrance and hydrogen-bond acceptor properties distinct from halogens .
Spectral and Tautomeric Behavior
- Tautomerism: Analogous compounds like amide 3a and 3c exist as 1:1 tautomeric mixtures of imino (I) and amino (A) forms, confirmed by 2D NMR (NOESY, HSQC, HMBC) . For example, 3a-I (imino) and 3a-A (amino) coexist due to thiazolidinone ring flexibility .
- 1H/13C NMR Trends: The target compound’s NMR would likely show resonance splitting similar to N-(4-ethoxyphenyl)-2-(2-amino-4-oxo-thiazol-5-yl)acetamide (), with signals for the thiazolidinone carbonyl (~170 ppm in 13C NMR) and aromatic protons (~6.8–7.5 ppm in 1H NMR) .
Data Tables
Table 2: Tautomeric Ratios in Analogous Compounds
Key Findings and Implications
Substituent Effects : Halogenated phenyl groups (Cl, F) enhance electrophilicity and may improve binding in biological targets compared to nitro or methoxy groups .
Synthetic Efficiency : Catalyst-free Hantzsch cyclization offers high yields (>75%) for analogs, suggesting scalability for the target compound .
Tautomerism: The equilibrium between imino and amino forms in solution could influence reactivity and pharmacokinetics, necessitating detailed NMR analysis .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-fluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide with high yield and purity?
- Methodology :
- Use stepwise coupling reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation of the thiol group.
- Optimize solvent choice (e.g., dimethylformamide or tetrahydrofuran) and temperature (typically 60–80°C) to balance reaction kinetics and stability of the mercapto-thiazolone moiety.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography to remove byproducts .
Q. Which analytical techniques are essential for characterizing this compound’s structure and confirming its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the aromatic rings and acetamide backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity by quantifying residual solvents or unreacted precursors .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC and identify degradation products using LC-MS.
- Focus on hydrolytic susceptibility of the acetamide bond and oxidation of the mercapto group .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields when scaling up synthesis?
- Methodology :
- Perform Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, solvent volume-to-mass ratio).
- Use in-situ FT-IR or Raman spectroscopy to monitor real-time reaction dynamics and adjust conditions dynamically.
- Compare batch vs. flow chemistry approaches to mitigate heat/mass transfer limitations in large-scale reactions .
Q. How can computational modeling predict the compound’s reactivity and potential biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for targets like kinases or GPCRs.
- Validate predictions with experimental assays (e.g., enzyme inhibition or cell viability studies) .
Q. What synthetic routes address challenges in regioselective functionalization of the thiazolone ring?
- Methodology :
- Introduce protecting groups (e.g., tert-butyl thiol) during synthesis to prevent unwanted side reactions.
- Use transition-metal catalysts (e.g., Pd or Cu) for selective cross-coupling at the 5-position of the thiazolone.
- Optimize reaction stoichiometry and solvent polarity to favor desired regioisomers .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) on the 3-chloro-4-fluorophenyl ring.
- Test analogs in bioassays (e.g., antimicrobial MIC, IC in cancer cell lines) and correlate activity with electronic (Hammett σ) or steric parameters.
- Use QSAR models to prioritize high-potacity derivatives for further development .
Q. What mechanisms explain discrepancies in biological activity between in vitro and in vivo studies?
- Methodology :
- Evaluate pharmacokinetic properties (e.g., plasma protein binding, metabolic stability) using LC-MS/MS.
- Perform metabolite identification studies to assess if the thiazolone ring undergoes hepatic oxidation or glucuronidation.
- Use tissue distribution studies to quantify accumulation in target organs vs. systemic circulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
